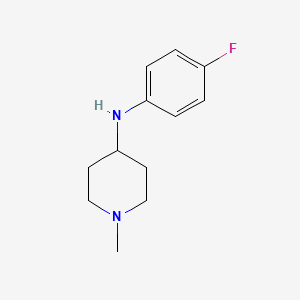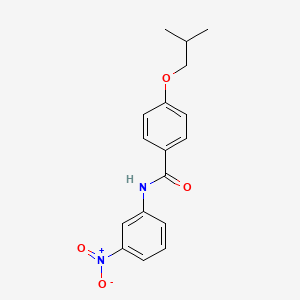
4-isobutoxy-N-(3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isobutoxy-N-(3-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. It is a white crystalline powder with a molecular formula of C18H20N2O4 and a molecular weight of 332.36 g/mol. This compound is also known as INB-4 and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 4-isobutoxy-N-(3-nitrophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. The compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-isobutoxy-N-(3-nitrophenyl)benzamide have been extensively studied. The compound has been found to reduce the levels of various inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. It has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, the compound has been found to induce cell cycle arrest and apoptosis in various cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-isobutoxy-N-(3-nitrophenyl)benzamide in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 4-isobutoxy-N-(3-nitrophenyl)benzamide. One of the areas of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Another area of interest is the investigation of the compound's potential application in other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, further research is needed to fully understand the mechanism of action of 4-isobutoxy-N-(3-nitrophenyl)benzamide and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-isobutoxy-N-(3-nitrophenyl)benzamide involves a multi-step process that includes the reaction of 3-nitroaniline with isobutyl chloroformate, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is then purified through recrystallization. This synthesis method has been optimized to obtain a high yield of pure product.
Applications De Recherche Scientifique
4-isobutoxy-N-(3-nitrophenyl)benzamide has been extensively studied for its potential application in various fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been found to reduce inflammation and oxidative stress in various animal models.
Propriétés
IUPAC Name |
4-(2-methylpropoxy)-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12(2)11-23-16-8-6-13(7-9-16)17(20)18-14-4-3-5-15(10-14)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIBBDYJNLJNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chloro-3-methylphenoxy)acetyl]indoline](/img/structure/B5874152.png)
![4-[4-(4-morpholinylcarbonyl)benzyl]morpholine](/img/structure/B5874156.png)
![3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5874159.png)


![N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5874185.png)
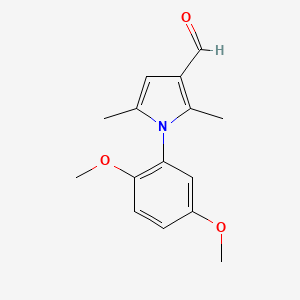
![N-ethyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-methyl-2-propen-1-amine](/img/structure/B5874205.png)
![2-[4-(benzylamino)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B5874213.png)
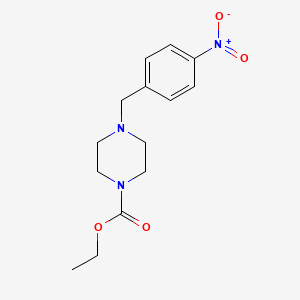
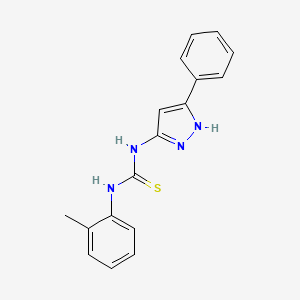
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5874222.png)
![2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5874229.png)
